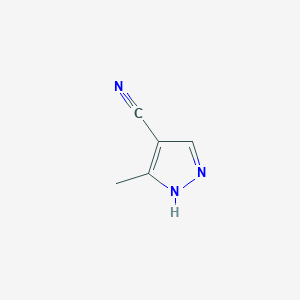

3-methyl-1H-pyrazole-4-carbonitrile

Description

3-Methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a cyano group at position 2. Its molecular formula is C₅H₅N₃, with a molecular weight of 107.11 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing anticancer agents and kinase inhibitors.

Key spectroscopic data from synthesis studies include:

Propriétés

IUPAC Name |

5-methyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHYNBAKHDSUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362548 | |

| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131661-41-1 | |

| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Hydrazine Cyclization

The reaction of 3-methyl-1H-pyrazole-4-carboxylic acid derivatives with hydrazine hydrate under acidic conditions is a foundational method. For example, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is synthesized via cyclocondensation of ethyl acetoacetate with hydrazine hydrate in HCl, followed by cyanation using POCl₃. This method yields 51–63% but requires multiple purification steps.

Optimization Insights:

-

Temperature : Reactions at 60–90°C improve regioselectivity.

-

Catalysts : KI or NaI (0.6 equiv) enhances cyclization efficiency, reducing isomer formation to <5%.

-

Purification : Recrystallization from ethanol/water (40–65% v/v) achieves >99% purity.

Green Chemistry Approaches Using Deep Eutectic Solvents

K₂CO₃/Glycerol Eutectic Systems

A solvent-free protocol employs K₂CO₃/glycerol (1:4 ratio) at 60°C for 15–20 minutes, enabling one-pot synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. While designed for dihydro analogs, this method is adaptable to 3-methyl-1H-pyrazole-4-carbonitrile by omitting reducing agents.

Key Advantages:

-

Sustainability : Eliminates volatile organic solvents.

Catalytic Annulation and One-Pot Syntheses

Palladium-Catalyzed Cross-Coupling

A one-pot method using Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%) enables the synthesis of 3-methyl-1-aryl-pyrazole-4-carbonitriles from aryl halides and propargyl nitriles. For example, 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile is obtained in 86% yield via this route.

Reaction Conditions:

Copper-Mediated Cyanation

CuI (10 mol%) catalyzes the cyanation of 3-methyl-1H-pyrazole-4-boronic acid with Zn(CN)₂ under microwave irradiation (120°C, 30 min), yielding this compound in 78% yield .

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Patent WO2014120397A1 describes a two-phase system for large-scale synthesis:

Performance Metrics:

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Hydrazine Cyclization | HCl, POCl₃ | 60–90 | 51–63 | 95–98 | Moderate |

| Deep Eutectic Solvents | K₂CO₃/glycerol | 60 | 85–95 | 98–99 | High |

| Pd-Catalyzed Annulation | Pd(OAc)₂, XPhos | 90 | 86 | >98 | Moderate |

| Continuous Flow | K₂CO₃, methylhydrazine | −10–85 | 75–80 | >99.5 | High |

Challenges and Innovations

Regioselectivity Control

Regioselective formation of the 3-methyl isomer over the 5-methyl variant remains challenging. Strategies include:

Analyse Des Réactions Chimiques

Substitution Reactions

The nitrile group and pyrazole ring participate in nucleophilic substitutions, often forming sulfur- or nitrogen-bridged derivatives.

Key Findings :

- Thioether formation proceeds via nucleophilic attack of mercapto groups on the chloroacetyl intermediate .

- Alkylation with bromopropionyl bromide occurs at the pyrazole nitrogen under basic conditions .

Cyclization and Ring Formation

The nitrile group facilitates cyclization to form fused heterocycles.

Key Findings :

- Regioselective cyclization with arylidenemalononitriles forms pyrazolo[1,5-a]pyrimidines under mild conditions .

- Microwave-assisted methods enhance reaction efficiency in fused-ring synthesis .

Functional Group Transformations

The nitrile group undergoes reduction, oxidation, and hydrolysis.

Key Findings :

- Reduction of the nitrile to an amine requires strong reducing agents like LiAlH₄.

- Hydrolysis under acidic or basic conditions yields carboxylic acids, critical for pharmaceutical intermediates .

Metal Complexation

The pyrazole ring acts as a ligand for transition metals.

Key Findings :

- Cd(II) complexes exhibit green fluorescence, useful in optoelectronics .

- Co(II) complexes show bifunctional catalytic activity for oxygen evolution/reduction reactions .

Cross-Coupling Reactions

The pyrazole ring participates in Pd-catalyzed couplings.

Key Findings :

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

3-Methyl-1H-pyrazole-4-carbonitrile has been studied for its antimicrobial properties. A series of derivatives were synthesized and evaluated for their efficacy against various bacterial strains. The results indicated that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values ranged from 4 μg/mL to 2048 μg/mL, demonstrating their potential as antimicrobial agents .

Antioxidant Properties

In addition to antimicrobial effects, derivatives of this compound have shown significant antioxidant activity. The synthesized compounds were tested against DPPH free radicals, yielding IC50 values between 12.21 and 12.88 μg/mL, indicating strong antioxidant capabilities .

Antifungal Activity

Research has also highlighted the antifungal potential of this compound derivatives. The antifungal activity was assessed using various strains, showing promising results that could lead to the development of new antifungal medications .

Organic Synthesis Applications

Building Block for Complex Molecules

this compound serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex heterocyclic systems, which are essential in the development of pharmaceuticals and agrochemicals . The compound can undergo various chemical reactions such as oxidation and reduction, making it a valuable intermediate in synthetic pathways.

Materials Science Applications

Coordination Complexes

The compound has been utilized in the synthesis of metal complexes that exhibit luminescence and electrocatalytic properties. For example, coordination polymers derived from 3-methyl-1H-pyrazole-4-carboxylic acid were characterized for their structural and functional properties, showcasing potential applications in catalysis . These complexes demonstrated excellent catalytic activity for oxygen evolution reactions (OER), indicating their relevance in energy conversion technologies.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing a series of 5-amino-1-aryl derivatives of this compound demonstrated enhanced antifungal activity compared to traditional antifungal agents. The evaluation included determining MIC values and assessing the compounds' efficacy against clinical strains .

Case Study 2: Synthesis and Characterization of Metal Complexes

Research involving metal complexes derived from pyrazole derivatives illustrated their structural characteristics and catalytic capabilities. These studies revealed that certain complexes exhibited green fluorescence and significant catalytic performance in electrochemical reactions, underscoring their potential for practical applications in materials science .

Data Tables

Mécanisme D'action

The mechanism of action of 3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The cyano group and the pyrazole ring are crucial for its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Substituent Effects on Pyrazole Derivatives

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWG): Nitro (NO₂): Increases reactivity in electrophilic substitutions but reduces solubility (e.g., 3-nitro-1H-pyrazole-4-carbonitrile ). Cyano (CN): Enhances hydrogen bonding and dipole interactions, critical for kinase inhibition .

- Electron-Donating Groups (EDG): Methyl (CH₃): Improves lipophilicity and metabolic stability, as seen in 3-methyl derivatives . Amino (NH₂): Increases nucleophilicity; used in Schiff base formation (e.g., 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile ).

Key Research Findings

Spectral Characterization :

- ¹H NMR of 3-methyl derivatives consistently shows a singlet for the methyl group (δ ~2.38 ppm) and aromatic protons (δ ~7.20–8.26 ppm) .

- IR spectra confirm the presence of CN (2231 cm⁻¹) and NH₂ (3392–3215 cm⁻¹) groups .

Thermal Stability :

- Methyl-substituted pyrazoles (e.g., 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile) exhibit higher melting points (~100–198°C) compared to nitro derivatives .

Druglikeness :

- Lipophilicity (LogP) ranges from 1.2 (this compound) to 3.5 (1-benzyl derivatives), influencing bioavailability .

Activité Biologique

3-Methyl-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C5H5N3) features a pyrazole ring with a methyl group at the 3-position and a cyano group at the 4-position. The presence of these functional groups contributes to its reactivity and biological activity.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress in biological systems. Studies have evaluated the antioxidant potential of various derivatives of pyrazole compounds, including this compound.

Key Findings

- IC50 Values : The antioxidant activity was assessed using the DPPH radical scavenging assay, with IC50 values ranging between 12.21 μg/mL and 12.88 μg/mL for related derivatives .

- Mechanism : The mechanism involves stabilization of the DPPH free radical through hydrogen donation from the nitrogen atom in the pyrazole ring, which enhances the compound's ability to neutralize free radicals .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied against various bacterial and fungal strains.

Antibacterial Activity

Table 1 summarizes the antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Gram-positive (MIC μg/mL) | Gram-negative (MIC μg/mL) |

|---|---|---|

| This compound | 4 - 2048 | 8 - 1024 |

| Control (Standard Antibiotics) | Varies | Varies |

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate significant antibacterial potential, with some derivatives showing lower MICs than common antibiotics .

Antifungal Activity

Table 2 presents antifungal activity data.

| Compound | Fungal Species | MIC μg/mL |

|---|---|---|

| This compound | Candida albicans | 32 |

| Control (Fluconazole) | Varies |

The compound exhibited notable antifungal activity against Candida species, demonstrating its potential as an antifungal agent .

Anticancer Activity

Recent studies have also explored the anticancer properties of pyrazole derivatives, including this compound.

Case Study: In Vitro Anticancer Activity

A study investigated the effects of pyrazole derivatives on various cancer cell lines:

Q & A

Q. What are the most effective synthetic routes for 3-methyl-1H-pyrazole-4-carbonitrile, and how can experimental conditions be optimized for yield and purity?

The synthesis of pyrazole-4-carbonitrile derivatives often employs multicomponent reactions or functionalization of pre-existing pyrazole scaffolds. For example:

- Catalyst-free aqueous synthesis : A four-component reaction in water under mild conditions can yield structurally related pyrazole-carbonitrile derivatives, minimizing side reactions and simplifying purification .

- Azide-alkyne cycloaddition : Copper-catalyzed click chemistry (e.g., with azides and alkynes) enables modular functionalization of the pyrazole core, as demonstrated in the synthesis of triazole-pyrazole hybrids .

Optimization strategies :

Q. How can the molecular structure of this compound derivatives be confirmed experimentally?

- X-ray crystallography : For crystalline samples, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, providing precise bond lengths and angles .

- NMR spectroscopy : Key diagnostic signals include:

- Mass spectrometry : High-resolution MS (HRMS-EI) confirms molecular formulas (e.g., C₅H₅N₃ for this compound) .

Q. What are the common reactivity patterns of the nitrile group in pyrazole-4-carbonitrile derivatives?

The nitrile group participates in:

- Nucleophilic additions : Reacts with amines or hydrazines to form amidines or tetrazoles .

- Cyclization reactions : Forms fused heterocycles (e.g., pyrano-pyrazoles) when combined with carbonyl compounds under basic conditions .

Advanced Research Questions

Q. How does substitution at the pyrazole ring (e.g., methyl, aryl groups) influence isomer ratios and crystallinity?

- Isomerism : Substituents at the 1- and 3-positions affect regioselectivity. For example, bulky groups (e.g., benzyl) favor specific isomers due to steric hindrance .

- Crystallinity : Methyl groups enhance crystallinity, facilitating X-ray analysis, while aryl substituents may introduce π-π stacking interactions .

Q. What challenges arise in introducing azide groups to pyrazole-4-carbonitrile derivatives, and how can they be mitigated?

- Instability : Azide intermediates (e.g., 5-azido-1H-pyrazole-4-carbonitrile) are thermally sensitive. Use low temperatures (0–5°C) during synthesis .

- Safety : Azides pose explosion risks. Employ trimethylsilyl azide as a safer alternative and conduct reactions in fume hoods .

- Purification : Remove excess azide reagents via repeated washing (e.g., brine) and silica gel chromatography .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structurally similar pyrazole derivatives?

Q. What methodologies enable the synthesis of enantiomerically pure pyrazole-4-carbonitrile derivatives for chiral drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.